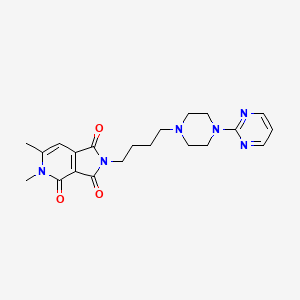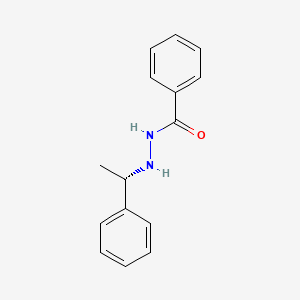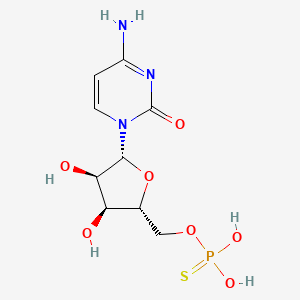
5'-O-Thiophosphonocytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Cmps, or 5’-Conjugated Microporous Polymers, are a class of materials characterized by their π-conjugated systems and permanent intrinsic porosity. These polymers are constructed from aromatic organic units covalently bonded to neighboring units, forming a three-dimensional network. They are known for their high surface area, thermal stability, and unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Conjugated Microporous Polymers typically involves the polymerization of aromatic monomers through various coupling reactions. Common methods include:
Sonogashira Coupling Reaction: This involves the reaction of aryl halides with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.
Suzuki-Miyaura Coupling Reaction: This reaction involves the cross-coupling of aryl boronic acids with aryl halides using a palladium catalyst.
Industrial Production Methods
Industrial production of 5’-Conjugated Microporous Polymers often employs scalable methods such as:
Surface-Initiated Polymerization: This method involves the layer-by-layer growth of polymer films on a substrate.
Electropolymerization: This technique uses an electric current to drive the polymerization of monomers on an electrode surface.
Chemical Reactions Analysis
Types of Reactions
5’-Conjugated Microporous Polymers undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include quinones, reduced aromatic compounds, and substituted aromatic derivatives .
Scientific Research Applications
5’-Conjugated Microporous Polymers have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5’-Conjugated Microporous Polymers involves their ability to interact with various molecular targets through their π-conjugated systems. These interactions can modulate electronic properties and facilitate charge transfer processes. The polymers can also form stable complexes with metal ions, enhancing their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Covalent Organic Frameworks (COFs): Similar to 5’-Conjugated Microporous Polymers but often have a more crystalline structure.
Metal-Organic Frameworks (MOFs): Composed of metal ions coordinated to organic ligands, offering high porosity and surface area.
Hypercrosslinked Polymers (HCPs): Feature a highly crosslinked network, providing high surface area and stability.
Uniqueness
5’-Conjugated Microporous Polymers are unique due to their combination of high surface area, thermal stability, and electronic properties. Unlike COFs and MOFs, they do not require metal ions for their structure, making them more versatile in certain applications .
Properties
CAS No. |
47151-76-8 |
|---|---|
Molecular Formula |
C9H14N3O7PS |
Molecular Weight |
339.26 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N3O7PS/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(19-8)3-18-20(16,17)21/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,21)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
JOENGNVCVILJEG-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=S)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=S)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



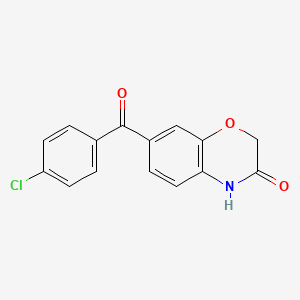


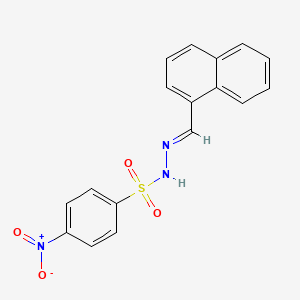


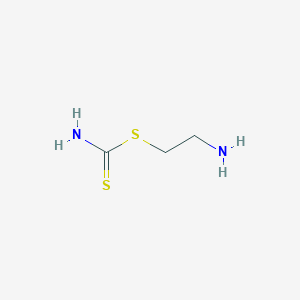
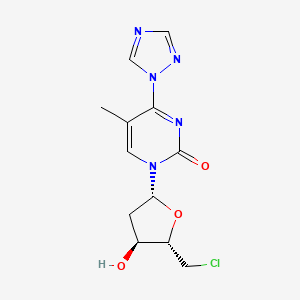
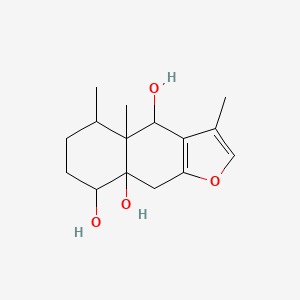
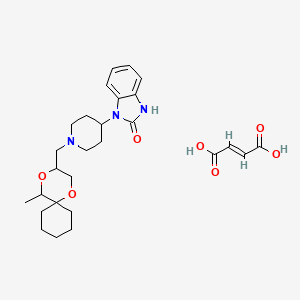
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12710100.png)
